molecular formula C13H18O2 B2612877 3-Methyl-2-(2-phenylethyl)butanoic acid CAS No. 70777-57-0

3-Methyl-2-(2-phenylethyl)butanoic acid

Cat. No.: B2612877
CAS No.: 70777-57-0
M. Wt: 206.285
InChI Key: IIUOJSGKSMQGAQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-phenylethyl)butanoic acid, also known as phenethyl isovalerate, is an organic compound with the molecular formula C13H18O2. It is a colorless to slightly yellow liquid with a fruity, rosy odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-(2-phenylethyl)butanoic acid can be synthesized through the esterification of phenethyl alcohol with isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-phenylethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(2-phenylethyl)butanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-phenylethyl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(2-phenylethyl)butanoic acid is unique due to its combination of the phenethyl and isovalerate groups, which impart distinct chemical and sensory properties. This combination makes it particularly valuable in the fragrance and flavor industry, where it is used to create complex and appealing scents .

Biological Activity

3-Methyl-2-(2-phenylethyl)butanoic acid, commonly referred to as a branched-chain fatty acid, has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 70777-57-0

The compound can be synthesized through various organic reactions, typically involving the condensation of appropriate starting materials under controlled conditions. Although specific synthetic routes for this compound are not extensively documented, similar branched-chain fatty acids are often produced via alkylation or esterification methods.

Antimicrobial Properties

Research indicates that certain derivatives of branched-chain fatty acids exhibit antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli50
Staphylococcus aureus40

Anticancer Activity

Branched-chain fatty acids have been studied for their effects on cancer cell lines. Research suggests that they may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, studies on related compounds have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects.

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.41
PC3 (prostate cancer)9.71
HCT-116 (colon cancer)2.29

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within the body. These interactions can lead to alterations in metabolic pathways, influencing processes such as inflammation and cellular growth.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that certain branched-chain fatty acids could effectively inhibit the growth of pathogenic bacteria, suggesting potential applications in food preservation and health supplements .
  • Anticancer Research : Another investigation focused on the anticancer properties of similar fatty acids showed promising results in reducing tumor growth in vitro and in animal models. The study highlighted the importance of fatty acid structure in determining biological activity .
  • Cell Viability Assays : Various assays conducted on human cancer cell lines revealed that treatment with branched-chain fatty acids led to significant reductions in cell viability, indicating their potential as therapeutic agents .

Properties

IUPAC Name

3-methyl-2-(2-phenylethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)12(13(14)15)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUOJSGKSMQGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70777-57-0
Record name 3-methyl-2-(2-phenylethyl)butanoic acid
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